N-(2-chlorophenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide
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Overview
Description
N-(2-chlorophenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide is an organic compound that belongs to the class of acetamides This compound features a complex structure with a chlorophenyl group, a pyrimidinyl group, and an acetamide moiety
Scientific Research Applications
N-(2-chlorophenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide could have several scientific research applications:
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: Starting from appropriate precursors, the pyrimidine ring can be synthesized through cyclization reactions.
Substitution Reactions: Introduction of the 2-chlorophenyl and 4-methylphenyl groups through nucleophilic aromatic substitution.
Acetamide Formation: The final step involves the formation of the acetamide group through amidation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions could target the pyrimidine ring or the chlorophenyl group, potentially leading to dechlorination or hydrogenation products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide: can be compared with other acetamides or pyrimidine derivatives.
N-(2-chlorophenyl)acetamide: A simpler analogue with similar structural features.
2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide: Lacking the chlorophenyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogues.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2/c1-13-7-9-15(10-8-13)20-22-14(2)11-19(24-20)26-12-18(25)23-17-6-4-3-5-16(17)21/h3-11H,12H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSJHRGTWFQPMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC(=N2)OCC(=O)NC3=CC=CC=C3Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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